3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. Furthermore, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments is its potential applications in various fields such as medicine, pharmacology, and biochemistry. It is also relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the use of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in scientific research. One of the directions is to further investigate its mechanism of action and optimize its use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the prevention of oxidative stress-related diseases. Furthermore, it can be studied for its potential use in the development of new drugs and therapies.
Synthesis Methods
Several methods have been reported for the synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide. One of the most commonly used methods involves the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with benzoyl hydrazine in the presence of a coupling agent. Another method involves the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with hydrazine hydrate followed by the reaction with benzoyl chloride. The yield of the compound varies depending on the method used.
Scientific Research Applications
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has shown potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-2-1-3-9(4-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVKXUFZDVGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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